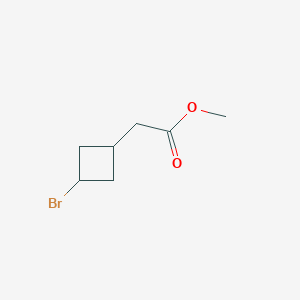

Methyl 2-(3-bromocyclobutyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromocyclobutyl)acetate is a compound that can be derived from cyclobutyl precursors. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the characteristics of Methyl 2-(3-bromocyclobutyl)acetate.

Synthesis Analysis

The synthesis of related bromocyclobutyl compounds has been achieved through cycloaddition reactions. For instance, 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide were synthesized from the cycloaddition products of allene with acrylonitrile and vinyl benzoate . This suggests that a similar synthetic approach could potentially be applied to synthesize Methyl 2-(3-bromocyclobutyl)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined from single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds and adopt different conformations in the crystal . Although this compound is not a direct analog of Methyl 2-(3-bromocyclobutyl)acetate, the use of IR spectroscopy and X-ray crystallography could similarly be applied to determine the molecular structure of Methyl 2-(3-bromocyclobutyl)acetate.

Chemical Reactions Analysis

The reactivity of bromocyclobutyl compounds in solvolysis reactions has been studied, providing insights into their chemical behavior. The rate constants for solvolysis of 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide in aqueous ethanol were determined, and a correlation with the solvolysis rates of analogous bromides was established . Additionally, the bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate to give a related bromo compound, which then underwent nucleophilic attack in reactions with dimethyl malonate and methyl acetoacetate, was described . These studies suggest that Methyl 2-(3-bromocyclobutyl)acetate could also undergo similar solvolysis and nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The vibrational spectra of related cyclobutyl acetate compounds have been analyzed, providing information on their physical and chemical properties. The Raman and infrared spectra of methyl 2,2-dimethyl-3-ketocyclobutyl acetate and methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate were studied, and characteristic group frequencies were discussed . This analysis could be indicative of the types of vibrational frequencies that might be expected for Methyl 2-(3-bromocyclobutyl)acetate, which could be used to infer certain physical properties such as bond strengths and molecular conformation.

Scientific Research Applications

Vibrational Spectra Analysis

Methyl 2-(3-bromocyclobutyl)acetate has been analyzed in the context of vibrational spectra. Studies have examined the Raman and infrared spectra of related cyclobutyl acetates, providing insights into their characteristic group frequencies and structural analysis based on vibrational modes. This type of research aids in understanding the molecular structure and chemical behavior of these compounds (Selvarajan, Subramanian, & Rao, 2013).

Synthetic Chemistry and Drug Design

In synthetic chemistry, derivatives of Methyl 2-(3-bromocyclobutyl)acetate have been used as precursors in the synthesis of a variety of biologically active compounds. For instance, the synthesis processes involving reactions with different agents led to the production of compounds with potential applications in pharmacology, such as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Molecular Structure Elucidation

The molecular structure of compounds related to Methyl 2-(3-bromocyclobutyl)acetate has been determined using techniques like single crystal X-ray diffraction. This provides detailed information about the molecular geometry, bond lengths, and angles, contributing to a better understanding of the compound's chemical characteristics and potential reactivity (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).

Catalysis and Organic Synthesis

Research has also delved into the application of related cyclobutyl compounds in catalysis. For example, studies on methylenecyclopropanes, which bear structural similarities to Methyl 2-(3-bromocyclobutyl)acetate, have explored their transformation into cyclobutenes under palladium catalysis. Such transformations are significant in organic synthesis, providing pathways to create complex molecules for various applications (Shi, Liu, & Tang, 2006).

properties

IUPAC Name |

methyl 2-(3-bromocyclobutyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTPMQMQCIJYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-bromocyclobutyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)